4-chloro-8-fluoro-7-methoxyquinazoline

Medicinal Chemistry CNS Drug Discovery Lipophilicity Optimization

4-Chloro-8-fluoro-7-methoxyquinazoline is a poly-substituted quinazoline heterocycle characterized by a unique 4-chloro, 8-fluoro, and 7-methoxy substitution pattern (C9H6ClFN2O, MW 212.61 g/mol). This specific arrangement creates a differentiated electronic environment on the bicyclic core, making it a versatile synthetic intermediate in medicinal chemistry, particularly for constructing 4-anilinoquinazoline kinase inhibitor scaffolds.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 1816992-62-7
Cat. No. B6265857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-8-fluoro-7-methoxyquinazoline
CAS1816992-62-7
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC=N2)Cl)F
InChIInChI=1S/C9H6ClFN2O/c1-14-6-3-2-5-8(7(6)11)12-4-13-9(5)10/h2-4H,1H3
InChIKeyOMKZSYOUHFHBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1816992-62-7): A Strategic Building Block for Targeted Kinase Probe Synthesis


4-Chloro-8-fluoro-7-methoxyquinazoline is a poly-substituted quinazoline heterocycle characterized by a unique 4-chloro, 8-fluoro, and 7-methoxy substitution pattern (C9H6ClFN2O, MW 212.61 g/mol) [1]. This specific arrangement creates a differentiated electronic environment on the bicyclic core, making it a versatile synthetic intermediate in medicinal chemistry, particularly for constructing 4-anilinoquinazoline kinase inhibitor scaffolds [2]. Its structural motif is recurrent in agents targeting Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, positioning the compound as a critical entry point for developing novel molecular probes when standard, unsubstituted or less-decorated quinazoline intermediates fail to provide the required pharmacological profile .

Why 4-Chloro-8-fluoro-7-methoxyquinazoline Cannot Be Replaced by Generic 4-Chloroquinazolines


Standard 4-chloroquinazoline intermediates (such as CAS 55496-52-1 or CAS 124429-27-2) lack the full complement of ring-activating and lipophilicity-modulating substituents found on this compound. The 8-fluoro substituent is a potent electron-withdrawing group that significantly alters the electron density at the 4-position, modifying the reactivity of the chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions compared to non-fluorinated analogs . Simultaneously, the 7-methoxy group provides an electron-donating counterbalance that enhances the stability of transition states and influences regiochemical outcomes. A foundational kinetic study on quinazoline methoxy-dehalogenation confirms that fluoro-substituents are displaced more readily than chloro-substituents, with the order of reactivity at benzo-ring positions being 7- > 5- > 6- and 8-, quantitatively establishing that this specific halogenation pattern uniquely tunes the molecule's reactivity for sequential derivatization [1]. Generic substitution would therefore introduce unpredictable reaction rates, potentially lower yields, and compromise the electronic prerequisites for downstream biological activity.

Quantitative Selection Evidence for 4-Chloro-8-fluoro-7-methoxyquinazoline Against Its Closest Analogs


Enhanced Lipophilicity for Blood-Brain Barrier Penetration Potential vs. Non-Fluorinated 4-Chloro-7-methoxyquinazoline

The introduction of a fluorine atom at the 8-position significantly increases the compound's lipophilicity compared to the non-fluorinated 4-chloro-7-methoxyquinazoline (CAS 55496-52-1). This is a critical parameter for optimizing passive membrane permeability and CNS penetration, where an increase in XLogP3 of approximately 1 unit is scientifically meaningful for compound selection in neurological disorder programs [1].

Medicinal Chemistry CNS Drug Discovery Lipophilicity Optimization

Increased Topological Polar Surface Area (TPSA) for Optimized Bioavailability Relative to 4-Chloro-8-fluoroquinazoline

The 7-methoxy group adds a strategic hydrogen bond acceptor, increasing the Topological Polar Surface Area (TPSA) from 25.78 Ų for 4-chloro-8-fluoroquinazoline to 35 Ų for the target compound [1]. This places the compound within a more favorable predictor range for oral absorption (typically <140 Ų), enhancing its utility as an advanced intermediate for orally bioavailable drug candidates.

Medicinal Chemistry ADME Optimization Drug-likeness

Validated Reactivity Advantage in SNAr Reactions Over Non-Fluorinated 7-Methoxyquinazolines

Seminal kinetic studies on quinazoline methoxy-dehalogenation quantitatively demonstrate that fluorine atoms on the benzo-ring are displaced by methoxide ions more readily than chlorine atoms [1]. For an 8-fluoro-7-methoxy-substituted system, this provides a definitive reactivity advantage: the 8-fluoro substituent activates the ring more effectively toward substitution compared to the 8-chloro or 8-unsubstituted analogs. This translates into superior reaction rates and higher yields for further functionalization.

Synthetic Chemistry SNAr Reactivity Process Chemistry

Dual Halogen Substitution Diversifies Functionalization Routes Compared to 2,4-Dichloro-8-fluoro-7-methoxyquinazoline

Unlike 2,4-dichloro-8-fluoro-7-methoxyquinazoline, which presents two equivalent reactive chlorine sites, the target compound uniquely offers a single chlorine center at the 4-position. This avoids the chemoselectivity challenges inherent to the dichloro analog, enabling unambiguous, high-yielding sequential functionalization in one pot without the need for protective group strategies .

Chemoselective Functionalization Cross-Coupling Scaffold Diversification

Defined Application Scenarios for 4-Chloro-8-fluoro-7-methoxyquinazoline in Drug Discovery and Development


One-Pot Synthesis of CNS-Permeable 4-Anilinoquinazoline Kinase Probes

The enhanced lipophilicity (XLogP3 2.6) and single reactive site of 4-chloro-8-fluoro-7-methoxyquinazoline make it the ideal building block for generating focused libraries of 4-anilinoquinazoline EGFR or HER2 inhibitors intended for CNS indications. Users can capitalize on the unambiguous SNAr chemistry with diverse anilines to rapidly explore SAR without the confounding effects of a second reactive handle, directly leading to chemical probes with an improved likelihood of crossing the blood-brain barrier [1].

Late-Stage Functionalization via the 8-Fluoro Leaving Group

Exploiting the kinetically validated preferential displacement of the 8-fluoro group over the 7-methoxy group, researchers can introduce an additional diversity vector at the C8 position after the 4-position has been derivatized. This sequential diversification strategy is uniquely enabled by the specific halogen pattern of the target compound, a route not accessible with 8-chloro-7-methoxy or 8-unsubstituted quinazoline intermediates, allowing for the generation of highly complex and personalized kinase inhibitors [2].

Development of Balanced-Activity Dual EGFR/HER2 Inhibitors

The known foundational role of the 4-chloro-8-fluoro-7-methoxyquinazoline core in forming potent EGFR and HER2 inhibitors positions this compound as a strategic procurement choice for projects aiming to overcome resistance in non-small cell lung cancer (NSCLC). The balanced TPSA and lipophilicity of the scaffold suggest potential for oral bioavailability, which can be further fine-tuned through the modular installation of the aniline partner, accelerating the transition from hit to preclinical candidate.

Process Chemistry and Scale-Up for Advanced Intermediates

For CROs and internal process chemistry groups, the predictable reactivity of the sole 4-chloro group ensures consistent impurity profiles and avoids oligomerization or multiple substitution by-products common with dichloro analogs. The well-defined electronic character derived from the 8-fluoro and 7-methoxy groups allows for robust scale-up using standard amination protocols, significantly reducing the cost-per-kilogram of the final target molecule at the Proof-of-Concept and preclinical development stages [2].

Quote Request

Request a Quote for 4-chloro-8-fluoro-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.